Recanaclotide

Description

Properties

CAS No. |

1667762-62-0 |

|---|---|

Molecular Formula |

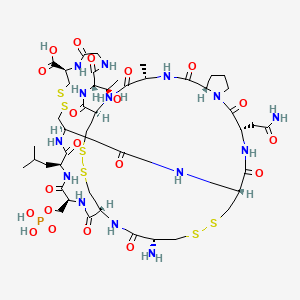

C45H71N14O20PS6 |

Molecular Weight |

1351.5 g/mol |

IUPAC Name |

21-amino-13-(2-amino-2-oxoethyl)-44-(1-hydroxyethyl)-4-methyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-27-(phosphonooxymethyl)-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid |

InChI |

InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78) |

InChI Key |

GIUNZSCFWBGNLR-UHFFFAOYSA-N |

SMILES |

CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Recanaclotide; IW-9179; IW 9179; IW9179; |

Origin of Product |

United States |

Molecular Mechanism of Action Research for Peptide Agonists

Receptor Binding and Activation Kinetics

Guanylate Cyclase-C (GC-C) Receptor Agonism

Recanaclotide is classified as a Guanylate Cyclase-C (GC-C) agonist. drugbank.comama-assn.org This indicates that it functions by binding to and activating the GC-C receptor, which is primarily located on the surface of intestinal epithelial cells. researchgate.netdrugbank.com The activation of this receptor is the initial step in the signaling cascade that characterizes this class of peptide agonists.

Ligand-Receptor Interaction Dynamics and Specificity

Detailed studies describing the specific binding affinity (Kd), association and dissociation rate constants, and the precise binding site of this compound on the human GC-C receptor are not available in the provided search results. For comparison, research on other agonists like Linaclotide (B608579) shows high-affinity, pH-independent binding to GC-C on human colon carcinoma T84 cells. frontiersin.org However, similar quantitative data for this compound is not publicly documented.

Intracellular Signal Transduction Cascades

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Generation and Accumulation

As a GC-C agonist, this compound is presumed to increase the intracellular concentration of cyclic Guanosine Monophosphate (cGMP) by stimulating the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netnih.gov This is the primary second messenger in the GC-C signaling pathway. frontiersin.org However, specific dose-response studies or quantitative measurements of cGMP accumulation in response to this compound are not detailed in the available research. Studies on Linaclotide, for instance, have shown a concentration-dependent accumulation of intracellular cGMP in T84 cells. nih.gov

cGMP-Dependent Protein Kinase II (PKG-II) Activation

The activation of cGMP-dependent protein kinase II (PKG-II) is a critical downstream step following cGMP accumulation. drugbank.comresearchgate.net PKG-II is responsible for phosphorylating target proteins that lead to the ultimate physiological effects. There is no specific information available from the search results that confirms or quantifies the activation of PKG-II in response to this compound. For other GC-C agonists, the activation of PKG-II has been confirmed through assays that measure the phosphorylation of its substrates. nih.gov

Downstream Signaling Pathway Elucidation

The final step in the pathway involves the PKG-II-mediated phosphorylation of the CFTR ion channel, leading to ion and fluid secretion. researchgate.netresearchgate.net While this is the established pathway for the drug class, specific studies elucidating the downstream signaling events and ultimate cellular responses initiated by this compound are not present in the searched literature.

Ion Channel and Transporter Modulation Research

The primary pharmacological effects of this compound are mediated through its modulation of various ion channels and transporters in the intestinal lining. This modulation alters the net flow of ions, leading to increased fluid secretion into the intestinal lumen.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

A key target in the cGMP signaling pathway initiated by this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel. nih.govrxlist.com Intracellular cGMP, via protein kinase G II, phosphorylates and activates the CFTR channel. researchgate.netdrugbank.com This activation is a crucial step that promotes the secretion of chloride ions from the epithelial cells into the intestinal lumen. patsnap.comdrugbank.com

The activation of CFTR is not solely dependent on phosphorylation; it also involves ATP binding and hydrolysis. nih.govfrontiersin.org The process, initiated by cGMP, ultimately leads to conformational changes in the CFTR protein, opening the channel for ion passage. frontiersin.org

Chloride and Bicarbonate Secretion Mechanisms

The activation of CFTR by the this compound-induced cGMP pathway directly stimulates the secretion of both chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. patsnap.comlinzesshcp.com This efflux of negatively charged ions creates an electrochemical gradient that drives the movement of sodium ions (Na⁺) and water into the intestine, increasing luminal fluid. researchgate.net

Research has shown that this compound can stimulate bicarbonate secretion even in the absence of functional CFTR. researchgate.netnih.gov This suggests the involvement of other transporters. Studies indicate that the Down-regulated in adenoma (DRA, or SLC26A3) chloride/bicarbonate exchanger plays a critical role in this CFTR-independent bicarbonate secretion. nih.govbiorxiv.org In conditions where CFTR is absent or dysfunctional, this compound appears to enhance the expression of DRA at the cell surface, facilitating continued bicarbonate secretion. researchgate.netnih.gov

Table 1: Effect of this compound on Ion Secretion

| Ion | Primary Secretion Pathway | Key Protein(s) Involved | Resulting Effect |

|---|---|---|---|

| Chloride (Cl⁻) | cGMP-dependent activation | CFTR | Increased secretion into intestinal lumen patsnap.comdrugbank.com |

| Bicarbonate (HCO₃⁻) | CFTR-dependent and CFTR-independent | CFTR, DRA (SLC26A3) | Increased secretion into intestinal lumen researchgate.netlinzesshcp.comnih.gov |

Sodium Absorption Inhibition Pathways

In addition to stimulating anion secretion, the increase in cellular cGMP initiated by this compound also leads to the inhibition of sodium absorption. nih.govdrugbank.com This is primarily achieved through the inhibition of the sodium/hydrogen exchanger 3 (NHE3), a key regulator of sodium absorption in the intestinal epithelium. nih.gov

By inhibiting NHE3, this compound reduces the absorption of sodium from the intestinal lumen into the epithelial cells. nih.govdovepress.com This action complements the increased anion secretion by helping to retain sodium and, consequently, water within the gut lumen. nih.govdovepress.com This dual mechanism—enhancing secretion and inhibiting absorption—synergistically contributes to increased intestinal fluid. researchgate.netnih.gov

Cellular Membrane Potential and Ionic Homeostasis Studies

The modulation of ion channels and transporters by this compound directly impacts the cellular membrane potential and ionic homeostasis of intestinal epithelial cells. The resting membrane potential of a cell is the electrical potential difference across its plasma membrane when in a non-excited state, largely determined by the movement of ions like potassium (K⁺) and sodium (Na⁺) through channels and pumps. nih.gov

By activating the outward flow of negatively charged chloride and bicarbonate ions, this compound's mechanism leads to a change in the electrochemical gradient across the apical membrane of enterocytes. The inhibition of Na⁺ influx via NHE3 further alters the ionic balance. nih.gov This collective shift in ion movement—secretion of anions and inhibition of cation absorption—results in a net increase of ions and water in the intestinal lumen, a fundamental aspect of maintaining ionic and fluid homeostasis in the gut. nih.gov The process ultimately aims to restore luminal fluidity without significantly altering systemic ion balance, as this compound's action is localized to the gut. nih.gov

Table 2: Summary of this compound's Mechanistic Effects

| Molecular/Cellular Process | Key Mediator | Primary Target | Consequence |

|---|---|---|---|

| GC-C Activation | This compound | Guanylate Cyclase-C | Increased intracellular cGMP patsnap.comnih.gov |

| CFTR Activation | cGMP / PKG-II | CFTR Ion Channel | Increased Cl⁻ and HCO₃⁻ secretion researchgate.netdrugbank.com |

| NHE3 Inhibition | cGMP | NHE3 Transporter | Decreased Na⁺ absorption nih.gov |

| Ionic Homeostasis | Ion Flux Alteration | Intestinal Epithelium | Increased luminal fluid and transit researchgate.netlinzesshcp.com |

Cellular and Subcellular Target Investigations

Intestinal Epithelial Cell Interactions

Recanaclotide's primary site of action is the intestinal epithelium, where it initiates a cascade of events that influence gut function and sensation.

Luminal Surface Receptor Localization and Density Research

This compound, and its close analog linaclotide (B608579), are agonists of the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the apical (luminal) surface of intestinal epithelial cells. frontiersin.orgpatsnap.comresearchgate.netdrugbank.com This localization is crucial as it allows these peptides to act locally within the gastrointestinal tract with minimal systemic absorption. drugbank.comnih.gov The binding of this compound to these receptors is characterized by high affinity and selectivity. drugbank.comnih.gov

Research into the density of GC-C receptors has revealed regional variations within the intestine. A study quantifying GC-C mRNA expression in children found significantly higher levels in the duodenum compared to the colon. nih.gov While this study was in a pediatric population, it suggests a potential difference in receptor density along the gastrointestinal tract.

Table 1: Relative Guanylate Cyclase-C (GC-C) mRNA Expression in Pediatric Intestinal Tissues

| Intestinal Region | Mean Relative GC-C mRNA Expression | Range |

|---|---|---|

| Duodenum | 2.36 | 2.21-2.46 |

| Colon | 1.56 | 1.22-1.91 |

Data from a study in subjects aged 6 months to 18 years. nih.gov

Epithelial Barrier Function Modulation Studies

The role of this compound and GC-C agonism in modulating the intestinal epithelial barrier is an area of ongoing investigation with some nuanced findings. Accumulating evidence suggests that GC-C signaling plays a protective role in mucosal barrier function. nih.gov One study demonstrated that linaclotide could inhibit the increase in colonic permeability induced by stressors. nih.gov

However, other research presents a more complex picture. In studies using pig jejunal mucosa damaged by ischemia and T84 cells treated with pro-inflammatory cytokines, the active form of linaclotide was found to be "virtually ineffective" at promoting the repair of the epithelial barrier, in contrast to another therapeutic agent, lubiprostone. nih.govnih.gov These findings suggest that while GC-C signaling may contribute to barrier homeostasis, its role in active repair processes under significant stress may be limited.

Neural Pathway Modulation at the Cellular Level

A significant aspect of this compound's mechanism of action involves the modulation of neural pathways responsible for visceral sensation, particularly pain.

Colonic Nociceptor Inhibition Research

This compound has been shown to inhibit colonic nociceptors, the specialized sensory neurons that detect painful stimuli. nih.gov This inhibition is not a direct effect of the peptide on the neurons themselves. nih.gov Instead, the binding of this compound to GC-C receptors on intestinal epithelial cells triggers the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgpatsnap.com This cGMP is then released from the epithelial cells into the submucosal space, where it acts on the colonic nociceptors to reduce their activity. drugbank.comnih.gov The inhibitory effect of linaclotide on colonic nociceptors was found to be more pronounced in a state of chronic visceral hypersensitivity. nih.gov

Visceral Afferent Fiber Desensitization Mechanisms

The inhibition of colonic nociceptors leads to the desensitization of visceral afferent fibers, which are the nerve fibers that transmit sensory information from the gut to the central nervous system. nih.gov In a mouse model of chronic visceral hypersensitivity, chronic treatment with linaclotide was shown to reverse the mechanical hypersensitivity of colonic nociceptors. nih.gov This desensitization is mediated by the extracellular cGMP, which reduces the excitability of these sensory nerve endings. nih.govnih.gov This mechanism effectively dampens the pain signals originating from the colon.

Neuroplasticity Reversal in In Vitro Neural Models

Chronic visceral pain is often associated with neuroplastic changes in the spinal cord, where the central nervous system becomes sensitized to incoming signals from the gut. nih.govnih.gov Research using a mouse model of colitis-induced chronic visceral hypersensitivity has demonstrated that daily treatment with linaclotide can reverse this neuroplasticity. nih.gov Specifically, the treatment led to a reduction in the density and distribution of colonic afferent central terminals within the spinal cord. nih.gov Furthermore, linaclotide treatment reversed the alterations in spinal circuitry that are associated with chronic pain states. nih.gov These findings suggest that by reducing the peripheral afferent drive from the colon, this compound can induce a "resetting" of the central nervous system's processing of visceral sensory information.

Investigating Extraintestinal GC-C Pathways and their Cellular Roles

While the primary site of action for this compound is the gastrointestinal tract, the guanylate cyclase-C (GC-C) receptor and its endogenous ligands, guanylin (B122020) and uroguanylin (B126073), have been identified in various extraintestinal tissues, suggesting broader physiological roles for this signaling pathway. frontiersin.orgcapes.gov.brnih.gov These findings open up avenues for understanding the systemic effects and potential therapeutic applications of GC-C agonists beyond constipation and irritable bowel syndrome with constipation (IBS-C).

Research has detected the presence of GC-C or its endogenous ligands in the following extraintestinal locations:

Kidney: Uroguanylin and guanylin are involved in regulating kidney function and maintaining sodium ion balance. frontiersin.orgpnas.org They are proposed to act as intestinal natriuretic peptides, stimulating renal electrolyte excretion after a salty meal. nih.gov

Lungs: The detection of uroguanylin mRNA in the lungs and the demonstration that uroguanylin and guanylin can relax tracheal smooth muscle in guinea pigs suggest a role in pulmonary function. nih.gov

Reproductive System: GC-C has been found in the rat epididymis, and uroguanylin has been shown to elevate cGMP levels in human corpora cavernosa, suggesting a potential role in reproductive physiology. frontiersin.org

Brain: GC-C expression has been identified in dopaminergic neurons in the midbrain. flinders.edu.au Studies in mice lacking the GC-C gene (Gucy2c-/-) have shown alterations in behaviors such as hyperactivity and attention deficits. capes.gov.brflinders.edu.au Furthermore, GC-C signaling in the brain has been implicated in the regulation of food intake and satiety. capes.gov.brfrontiersin.org

The activation of these extraintestinal GC-C pathways by agonists could have wide-ranging cellular effects, from modulating ion transport in the kidneys to influencing neuronal activity in the brain.

Table 2: Documented Extraintestinal Locations and Cellular Roles of the GC-C Pathway

| Extraintestinal Location | Identified Component | Observed/Proposed Cellular Role | Supporting Evidence |

|---|---|---|---|

| Kidney | Uroguanylin, Guanylin, GC-C Receptors | Regulation of electrolyte and water transport, natriuresis | frontiersin.orgnih.govpnas.org |

| Lungs | Uroguanylin mRNA | Relaxation of tracheal smooth muscle | nih.gov |

| Male Reproductive System | GC-C, Uroguanylin | Elevation of cGMP in corpora cavernosa | frontiersin.org |

| Brain (Midbrain Neurons) | GC-C | Regulation of food intake, satiety, attention | capes.gov.brflinders.edu.aufrontiersin.org |

Cellular Processes Affecting Proteostasis and Metabolism in Response to Peptide Agonism

The activation of the guanylate cyclase-C (GC-C)/cGMP signaling pathway by peptide agonists like this compound has been shown to influence fundamental cellular processes, including those related to protein homeostasis (proteostasis) and metabolism.

Proteostasis: The GC-C signaling pathway plays a role in regulating the balance between intestinal epithelial cell proliferation and differentiation, a key aspect of maintaining tissue homeostasis. frontiersin.org Studies on GC-C agonists have demonstrated an ability to inhibit the proliferation of colon carcinoma cells by inducing cell cycle arrest, a process dependent on the accumulation of intracellular cGMP. researchgate.netnih.gov This cytostatic effect suggests a role for GC-C signaling in controlling protein synthesis and cell division, which are central to proteostasis.

Metabolism: The link between GC-C signaling and cellular metabolism is an emerging area of research. Activation of GC-C has been implicated in:

Cancer Cell Metabolism: In cancer cells, the activation of GC-C signaling can reverse the tumorigenic phenotype by regulating not only proliferation but also metabolism. flinders.edu.au

Lipid Metabolism: GC-C signaling has been shown to promote the breakdown of lipids in adipose tissue and upregulate genes involved in lipolysis. jefferson.edu

Energy Homeostasis: Through its expression in the gut-brain axis, GC-C signaling contributes to the control of energy balance. frontiersin.org Mice lacking the GC-C receptor exhibit increased body weight and adiposity, while activation of the receptor can induce satiety. jefferson.edu

These findings suggest that the therapeutic effects of GC-C agonists may extend beyond their direct impact on intestinal fluid secretion and motility, potentially influencing the metabolic state of various cells and tissues.

Table 3: Influence of GC-C Agonism on Proteostasis and Metabolism

| Cellular Process | Effect of GC-C Activation | Key Findings | References |

|---|---|---|---|

| Proteostasis | Regulation of cell proliferation and differentiation | Inhibition of colon carcinoma cell proliferation via cGMP-dependent cell cycle arrest. | frontiersin.orgresearchgate.netnih.gov |

| Metabolism | Regulation of cancer cell metabolism | Reversal of tumorigenic phenotype in colon cancer cells. | flinders.edu.au |

| Regulation of lipid metabolism | Promotion of lipid breakdown in adipose tissue and upregulation of lipolytic genes. | jefferson.edu | |

| Regulation of energy homeostasis | Induction of satiety and opposition to obesity. | frontiersin.orgjefferson.edu |

Advanced Synthetic and Structural Research Methodologies for Peptide Agonists

Peptide Synthesis Optimization for Novel Analogues

The synthesis of complex peptides like recanaclotide, which features a specific sequence of amino acids and a defined three-dimensional structure, requires sophisticated and optimized synthetic strategies. The primary goal is to achieve a high yield of the correctly folded and biologically active peptide.

Solid-Phase and Solution-Phase Synthetic Route Development

The chemical synthesis of peptides can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides of moderate length. nih.gov In this technique, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support, or resin. nih.govnih.gov This allows for the easy removal of excess reagents and byproducts by simple filtration and washing steps. nih.gov The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS due to its mild reaction conditions. nih.govdrugbank.com For a peptide like this compound, the linear sequence of amino acids would be assembled on the resin, followed by cleavage from the support and subsequent formation of the disulfide bonds.

Solution-Phase Peptide Synthesis (LPPS) , also known as classical peptide synthesis, involves the synthesis of the peptide entirely in a solution. nih.gov This method is often preferred for large-scale synthesis of shorter peptides. nih.gov A key advantage of LPPS is the ability to purify intermediates at various stages of the synthesis, which can lead to a purer final product. nih.gov However, for longer and more complex peptides, solubility issues can arise. nih.gov A hybrid approach, combining both SPPS and LPPS, can also be employed, where peptide fragments are synthesized using SPPS and then joined together in solution.

| Synthesis Method | Key Characteristics | Advantages for this compound Synthesis |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain grown on a solid resin support. nih.gov | Amenable to automation, simplifies purification of the linear peptide. nih.gov |

| Solution-Phase Peptide Synthesis (LPPS) | Peptide synthesis occurs entirely in solution. nih.gov | Allows for purification of intermediates, potentially leading to higher final purity. nih.gov |

Protecting Group Strategies for Multidisulfide Peptides

The synthesis of peptides with multiple disulfide bonds, such as this compound with its three intramolecular disulfide bridges, requires a sophisticated protecting group strategy to ensure the correct pairing of cysteine residues. Orthogonal protecting groups are employed, which can be removed under different specific conditions without affecting other protecting groups. nih.gov

For a peptide with three disulfide bonds, three different pairs of cysteine residues need to be selectively deprotected and oxidized. Common protecting groups for the thiol side chain of cysteine include:

Trityl (Trt): Removed by mild acid.

Acetamidomethyl (Acm): Removed by iodine or other electrophilic halogen sources.

tert-Butyl (tBu): Removed by strong acid.

4-methoxytrityl (Mmt): A more acid-labile version of Trt.

S-tert-butylthio (StBu): Removed by reducing agents.

The choice and combination of these protecting groups are critical for the successful regioselective formation of the disulfide bonds. For instance, in the synthesis of the structurally similar peptide linaclotide (B608579), various combinations of protecting groups like Mmt, Acm, and Trt have been explored to achieve the correct disulfide connectivity. nih.gov

| Protecting Group | Removal Conditions | Potential Use in this compound Synthesis |

| Trityl (Trt) | Mild acid | Protection of one set of cysteine residues. |

| Acetamidomethyl (Acm) | Iodine | Protection of a second set of cysteine residues, allowing for sequential disulfide bond formation. |

| tert-Butyl (tBu) | Strong acid | Protection of the final set of cysteine residues. |

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Therefore, understanding the conformation of this compound and how modifications to its structure affect its function is crucial.

Disulfide Bridge Formation and Energetic Favorability Research

The three disulfide bonds in this compound (S1,S6:S2,S10:S5,S13-tricyclo) are critical for maintaining its active conformation. amazonaws.com The order in which these bonds are formed during synthesis can significantly impact the final yield of the correctly folded peptide. Research on the synthesis of linaclotide has shown that the order of disulfide bond formation is not arbitrary and that certain pathways are energetically more favorable, leading to a higher yield of the desired isomer. nih.gov Computational modeling and experimental studies can be used to predict and verify the most favorable folding pathways.

Impact of Amino Acid Modifications on Receptor Binding and Activation

Structure-activity relationship (SAR) studies involve systematically modifying the amino acid sequence of a peptide and evaluating the impact of these changes on its ability to bind to and activate its receptor. For this compound, the target receptor is guanylate cyclase-C. By creating analogues of this compound with single or multiple amino acid substitutions, researchers can identify key residues that are essential for receptor interaction and biological activity. For example, studies on related peptides have shown that modifications to the peptide backbone or specific side chains can enhance stability or alter receptor affinity. nih.gov

Spectroscopic and Biophysical Characterization for Structural Elucidation

A variety of spectroscopic and biophysical techniques are employed to elucidate the three-dimensional structure of peptides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution structure of peptides. By analyzing the interactions between atomic nuclei, a detailed 3D model of the peptide can be constructed.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence. High-resolution mass spectrometry can also be used to characterize degradation products and impurities. nih.gov

| Technique | Information Provided | Relevance to this compound Research |

| NMR Spectroscopy | Detailed 3D structure in solution. | Elucidation of the precise folding and disulfide connectivity. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). nih.gov | Confirmation of correct folding and assessment of conformational stability. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and amino acid sequence verification. nih.gov | Quality control of the synthesized peptide and identification of byproducts. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov For peptide agonists, NMR studies, including two-dimensional experiments like COSY, TOCSY, and NOESY, can provide detailed information on the spatial proximity of amino acid residues. This allows for the determination of the peptide's backbone and side-chain conformations, which is crucial for its biological activity. While specific NMR conformational studies on this compound are not widely published, the general methodology for similar disulfide-rich peptides involves assigning proton and carbon signals and then using Nuclear Overhauser Effect (NOE) constraints to calculate a family of structures consistent with the experimental data. nih.gov

Mass Spectrometry (MS) for Peptide Integrity and Purity

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure and purity of synthetic peptides like this compound. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the precise determination of the molecular weight of the peptide, confirming the correct amino acid sequence has been synthesized. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide by fragmenting it and analyzing the resulting daughter ions. This technique is also crucial for identifying and quantifying any impurities, such as deletion sequences or improperly folded isomers, ensuring the homogeneity of the active pharmaceutical ingredient. nih.gov

Table 1: Representative Mass Spectrometry Data for Peptide Analysis

| Parameter | Description | Typical Application for Peptide Agonists |

| [M+H]+ | The mass-to-charge ratio of the protonated molecular ion. | Confirms the molecular weight of the synthesized peptide. |

| MS/MS Fragmentation | The pattern of fragment ions generated from the parent peptide. | Verifies the amino acid sequence and can help locate disulfide bonds. |

| Purity Analysis by LC-MS | The percentage of the main peptide peak area relative to total peak areas in the chromatogram. | Quantifies the purity of the peptide sample and detects impurities. |

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. creative-proteomics.commtoz-biolabs.com By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral signature characteristic of different secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils. researchgate.netnih.gov For a peptide agonist, the maintenance of a specific secondary structure can be critical for its receptor binding and activation. CD spectra are typically recorded in the far-UV region (190-250 nm) and can be used to assess the structural integrity of the peptide under various conditions, such as changes in temperature or pH. creative-proteomics.comresearchgate.net While specific CD spectra for this compound are not publicly available, the technique would be essential in its development to confirm the presence of its expected secondary structural motifs. rsc.org

Table 2: Characteristic Circular Dichroism Wavelengths for Peptide Secondary Structures

| Secondary Structure | Wavelength of Strong Negative Band(s) (nm) | Wavelength of Strong Positive Band(s) (nm) |

| α-Helix | 222, 208 | 193 |

| β-Sheet | 218 | 195 |

| Random Coil | 195 | ~212 (weak) |

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules, including peptides. nih.govwikipedia.orgnih.gov This technique requires the peptide to be crystallized, after which it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined with high resolution. azolifesciences.comwordpress.com For a peptide agonist like this compound, a high-resolution crystal structure would provide invaluable insights into its precise conformation, the geometry of its disulfide bonds, and its potential interaction sites with its receptor. While the crystal structure of the related peptide Linaclotide has been determined, showing a tight structure with three beta-turns stabilized by three disulfide bonds, similar data for this compound is not yet in the public domain. ccspublishing.org.cnccspublishing.org.cn

Cell Line Models for Epithelial and Enteric Studies

Cell lines are fundamental tools in preclinical research, offering a controlled environment to study specific cellular processes. For this compound, the T84 and Caco-2 cell lines have been particularly important in understanding its interaction with the intestinal epithelium.

T84 Cell Line for Binding Affinity and cGMP Accumulation Studies

The T84 cell line, derived from a human colon carcinoma, is a well-established model for studying intestinal electrolyte transport and barrier function. atcc.orgculturecollections.org.ukbcrj.org.br These cells form confluent monolayers with tight junctions, mimicking the barrier properties of the intestinal epithelium. atcc.orgculturecollections.org.ukbcrj.org.br

In the context of guanylate cyclase-C (GC-C) agonists like this compound, T84 cells are instrumental for assessing binding affinity and the subsequent intracellular signaling cascade. GC-C is a key receptor in the intestine that, when activated, leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). linzesshcp.comnih.gov This increase in cGMP is a critical step in initiating downstream physiological effects, including fluid secretion and acceleration of transit. linzesshcp.com

Studies using T84 cells have demonstrated that GC-C agonists concentration-dependently stimulate cGMP synthesis. nih.gov For instance, the related GC-C agonist linaclotide was shown to have a potent effect on cGMP production in T84 cells. nih.gov While specific data for this compound's binding affinity and EC50 in T84 cells is not publicly available, the methodology used for other GC-C agonists provides a clear framework for such investigations. The process typically involves incubating the cells with varying concentrations of the peptide and then measuring the accumulated cGMP levels. nih.gov

Table 1: Research Findings in T84 Cell Line

| Parameter | Finding | Citation |

| Cell Line Characteristics | Forms monolayers with tight junctions, suitable for transport and secretion studies. | atcc.orgculturecollections.org.ukbcrj.org.br |

| Receptor Expression | Expresses guanylate cyclase-C (GC-C) receptors. | nih.gov |

| Signal Transduction | GC-C agonist stimulation leads to increased intracellular cGMP levels. | linzesshcp.comnih.gov |

Caco-2 Cells for Intestinal Barrier and Transport Research

The Caco-2 cell line, another human colon adenocarcinoma cell line, is a cornerstone of in vitro models for predicting drug absorption and studying intestinal barrier function. plos.orgnih.gov When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with many characteristics of small intestinal enterocytes, including the formation of a brush border and tight junctions. plos.orgyoutube.com

These cells are invaluable for investigating how compounds like this compound might influence the intestinal barrier and for studying their transport characteristics. plos.orgnih.gov The integrity of the Caco-2 cell monolayer can be assessed by measuring the transepithelial electrical resistance (TEER), a marker of tight junction tightness. plos.org Permeability studies using marker molecules can further elucidate the impact of a compound on barrier function. plos.orgnih.gov

For peptides like this compound, which are designed to act locally in the gut, Caco-2 models are crucial for confirming low systemic absorption. linzesshcp.com Research on the similar peptide linaclotide has utilized Caco-2 cells to demonstrate its effects on CFTR trafficking and cGMP production, highlighting the utility of this model for studying the molecular mechanisms of GC-C agonists. nih.gov

Table 2: Applications of Caco-2 Cells in Peptide Agonist Research

| Research Area | Methodology | Key Findings | Citation |

| Intestinal Barrier Function | TEER measurement, permeability assays with marker molecules. | Differentiated Caco-2 cells form a robust barrier, allowing for the study of compounds that may alter permeability. | plos.orgnih.govnih.gov |

| Drug Transport | Apical to basolateral transport studies on permeable supports. | Used to assess the potential for systemic absorption of orally administered drugs. | plos.orgyoutube.comnih.gov |

| Molecular Mechanism | Analysis of cGMP accumulation and protein trafficking. | GC-C agonists have been shown to increase cGMP and influence the localization of ion transporters like CFTR. | nih.gov |

Enteric Neuron and Glial Cell Co-Culture Systems

The enteric nervous system (ENS), often called the "second brain," is a complex network of neurons and glial cells within the gut wall that regulates gastrointestinal motility and secretion. mdpi.comnih.govmdpi.com To study the influence of compounds like this compound on the ENS, researchers utilize co-culture systems of enteric neurons and glial cells. mdpi.comnih.gov

These models allow for the investigation of direct effects on neuronal activity and glial function, as well as the complex interplay between these two cell types. nih.govnih.gov For instance, studies have shown that enteric glia play a crucial role in neuronal development and the formation of synaptic connections. nih.govnih.gov By using these co-culture systems, it is possible to explore whether this compound modulates neurotransmission, neuronal survival, or glial-mediated neuroprotection. mdpi.comnih.gov The development of novel co-culture methods that allow for the isolation and separate manipulation of neurons and glia has significantly advanced the ability to dissect these interactions. nih.govnih.gov

Organoid and Tissue Explant Models

While cell lines are powerful tools, they lack the complex three-dimensional architecture and cellular diversity of the native intestine. Organoid and tissue explant models provide a more physiologically relevant context for preclinical research.

Intestinal Organoids for Epithelial Physiology Research

Intestinal organoids, or "mini-guts," are three-dimensional structures grown from intestinal stem cells that self-organize to recapitulate the crypt-villus architecture and cellular composition of the intestinal epithelium. stemcell.comnih.govmdpi.comfrontiersin.org These models contain all the major epithelial cell lineages, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, arranged in a physiologically relevant manner. stemcell.com

Intestinal organoids offer a significant advantage for studying the effects of compounds like this compound on epithelial physiology in a more holistic way than 2D cell cultures. mdpi.comnih.gov They can be used to investigate a wide range of functions, including absorption, secretion, barrier function, and cell differentiation. frontiersin.orgnih.gov A key feature of organoids is their enclosed lumen, which allows for studies of secretion and the effects of luminal contents. stemcell.com However, this also presents a challenge for accessing the apical surface of the epithelium, leading to the development of techniques like microinjection or the creation of 2D monolayers from organoid-derived cells. mdpi.comfrontiersin.org

Ex Vivo Gastrointestinal Tissue Preparations for Motility and Secretion Studies

To study the integrated function of the gastrointestinal tract, including the interplay between the epithelium, nervous system, and muscle layers, researchers use ex vivo tissue preparations. nih.govnih.gov These models involve isolating segments of the intestine from animals and maintaining them in an organ bath, where their physiological activity can be recorded. jnmjournal.org

These preparations are particularly valuable for assessing the effects of compounds on gastrointestinal motility and secretion. nih.govmdpi.com For example, changes in muscle contractility in response to a drug can be directly measured, providing insights into its prokinetic or antispasmodic properties. jnmjournal.org Similarly, the secretion of ions and water into the intestinal lumen can be quantified. nih.gov These ex vivo models have been instrumental in understanding the mechanisms of action of various compounds that affect gut function, including those that modulate serotonergic pathways, which are known to influence both motility and secretion. nih.govjnmjournal.org By using these tissue preparations, the effects of this compound on complex physiological processes that are dependent on the coordinated action of multiple cell types can be evaluated.

Advanced In Vitro Systems

Advanced in vitro models are crucial for elucidating the complex mechanisms of action of novel therapeutic agents in a highly controlled, yet physiologically relevant, environment. These systems bridge the gap between simple cell cultures and complex in vivo studies, offering detailed insights into cellular and molecular pathways. For peptide agonists like this compound, which act on specific intestinal targets, these models are invaluable for preclinical assessment.

Gut-on-Chip and Microfluidic Devices for Mechanistic Studies

Gut-on-a-Chip systems are advanced microfluidic devices that recapitulate the key structural and functional aspects of the human intestine in vitro. microfluidics-innovation-center.comnih.gov These devices culture human intestinal cells on a porous, flexible membrane, creating two distinct channels that simulate the intestinal lumen and the underlying vasculature. nih.gov A key advantage of this technology is the ability to introduce physiological stimuli, such as continuous fluid flow (mimicking luminal contents and blood flow) and cyclic mechanical strain (mimicking peristalsis), which are absent in conventional static cell culture models. microfluidics-innovation-center.comyoutube.com These dynamic cues are known to significantly influence cell morphology, differentiation, and function, leading to a more accurate representation of the in vivo intestinal barrier. youtube.com

For a compound like this compound, a guanylate cyclase-C (GC-C) agonist, a Gut-on-a-Chip model offers a powerful platform for detailed mechanistic studies. By introducing this compound into the luminal channel, researchers can investigate its effects on intestinal epithelial cells with high fidelity. The primary mechanism of GC-C agonists involves binding to the GC-C receptor on the apical surface of enterocytes, triggering the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.com This increase in cGMP is the critical second messenger that mediates the therapeutic effects.

Using a Gut-on-a-Chip system, the following mechanistic aspects of this compound can be investigated:

Target Engagement and cGMP Production: The direct measurement of cGMP production in response to this compound administration in the luminal channel can confirm target engagement and dose-response relationships under physiological flow conditions.

Intestinal Barrier Function: The integrity of the intestinal epithelial barrier can be monitored in real-time by measuring the trans-epithelial electrical resistance (TEER). This allows for the assessment of whether this compound affects tight junction permeability.

Fluid Secretion Dynamics: The downstream effect of cGMP is the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, leading to chloride and bicarbonate secretion into the lumen, which drives water movement. patsnap.comnih.gov While direct fluid volume changes are difficult to measure on-chip, the underlying ion transport can be quantified.

Host-Microbiome Interactions: Advanced Gut-on-a-Chip models allow for the co-culture of intestinal cells with commensal gut microbiota. nih.gov This would enable studies into whether the presence of specific microbes influences the efficacy of this compound.

A hypothetical study could compare the efficacy of this compound in a dynamic Gut-on-a-Chip system versus a static Transwell model. The expected results would likely show enhanced cGMP production and more physiologically relevant cell morphology under the dynamic conditions of the chip, highlighting its superiority for mechanistic evaluation.

Table 1: Illustrative Research Findings from a Hypothetical Gut-on-Chip Study of this compound

| Experimental Condition | Cell Model | This compound Concentration | Intracellular cGMP Level (pmol/mg protein) | Outcome Interpretation |

| Static Culture (Transwell) | Caco-2 | 0 µM (Control) | 5.2 ± 0.8 | Baseline cGMP level in standard static culture. |

| Static Culture (Transwell) | Caco-2 | 1 µM | 89.4 ± 12.1 | Demonstrates basic target engagement and cGMP production. |

| Dynamic Culture (Gut-on-Chip) | Caco-2 | 0 µM (Control) | 10.5 ± 1.5 | Elevated baseline cGMP due to physiological stimuli (flow/stretch). |

| Dynamic Culture (Gut-on-Chip) | Caco-2 | 1 µM | 152.7 ± 20.5 | Significantly enhanced cGMP response under dynamic, more physiologically relevant conditions. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ion Channel Activity Recording Techniques (e.g., Patch-Clamp)

Patch-clamp is a highly precise electrophysiological technique that allows for the recording of ionic currents flowing through individual ion channels in a cell membrane. nih.gov This method provides unparalleled insight into how a therapeutic agent modulates ion channel function, which is often the final step in a signaling cascade. For this compound, whose mechanism culminates in the opening of the CFTR ion channel, patch-clamp analysis is an essential tool for detailed preclinical investigation. nih.gov

The process involves using a glass micropipette with a very fine tip to form a high-resistance seal with the cell membrane, electrically isolating a small "patch" of the membrane that may contain one or more ion channels. nih.gov By controlling the voltage across this membrane patch, the opening and closing of channels can be measured as tiny electrical currents.

The study of this compound's effect on ion channel activity can be approached in two main contexts:

Direct Effect on Intestinal Epithelial Cells: The primary therapeutic effect of GC-C agonists is to increase intestinal fluid secretion by activating the CFTR chloride channel. patsnap.com Using the whole-cell patch-clamp configuration on human intestinal epithelial cell lines (like T84, which express GC-C and CFTR) or on cells derived from intestinal organoids, researchers can directly measure the increase in chloride current upon application of this compound. This provides definitive evidence of the drug's functional impact on the key ion channel responsible for its pro-secretory effect.

Indirect Effect on Nociceptive Neurons: GC-C agonists have also been shown to reduce visceral pain, an effect mediated by extracellular cGMP that is released from enterocytes into the submucosa. nih.govresearchgate.net This extracellular cGMP is proposed to act on sensory neurons that innervate the colon, reducing their excitability. Patch-clamp recordings from dorsal root ganglion (DRG) neurons can be used to study this analgesic mechanism. anabios.com In these experiments, cGMP (as a proxy for the downstream effect of this compound) can be applied to isolated neurons to determine its effect on the activity of various pain-related ion channels, such as voltage-gated sodium (NaV) or transient receptor potential (TRP) channels. anabios.commdpi.com

Table 2: Illustrative Data from a Hypothetical Whole-Cell Patch-Clamp Experiment on T84 Intestinal Cells

| Experimental Condition | Measured Parameter | Value | Unit | Interpretation |

| Baseline (Vehicle Control) | Mean Chloride Current | -25.3 ± 5.1 | pA/pF | Basal CFTR channel activity is low. |

| After this compound (1 µM) Application | Mean Chloride Current | -289.6 ± 35.4 | pA/pF | This compound robustly activates an outwardly rectifying chloride current, characteristic of CFTR. |

| This compound + CFTR Inhibitor | Mean Chloride Current | -30.1 ± 6.3 | pA/pF | The induced current is blocked by a specific CFTR inhibitor, confirming the channel's identity. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Current is measured in picoamperes (pA) normalized to cell capacitance in picofarads (pF) to account for cell size variations.

Summary of Research Findings

The following table summarizes key research findings related to Recanaclotide and the class of GC-C agonists.

| Feature | Finding |

| Compound Class | Guanylate Cyclase-C (GC-C) Agonist |

| Mechanism of Action | Activates GC-C receptors on intestinal epithelial cells, leading to increased intracellular cGMP. This stimulates fluid secretion and accelerates intestinal transit. nih.govpatsnap.comdrugbank.com |

| Investigational Indications | Gastroparesis, Functional Dyspepsia, and other Gastrointestinal Disorders. targetmol.comcymitquimica.comtargetmol.cn |

| Clinical Trial Status | A Phase 2a study for functional dyspepsia was terminated. drugbank.com |

Computational and Theoretical Biopharma Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Recanaclotide, and its receptor. These methods provide atomic-level insights into binding poses, conformational stability, and the energetic forces driving the interaction.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, the primary target is Guanylate Cyclase-C (GC-C). Docking studies, similar to those performed for the related GC-C agonist Linaclotide (B608579), would involve computationally placing this compound into the binding site of a GC-C homology model. frontiersin.org The process typically uses servers and software like PatchDock for initial rigid docking, followed by refinement with tools like FireDock to optimize interactions. frontiersin.org Such analyses for Linaclotide have suggested that the guanylate cyclase catalytic domain is the most probable binding site. frontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the ligand-receptor complex over time. These simulations model the movements and interactions of atoms and molecules, providing a more realistic view of the binding stability. Studies on the related peptides Linaclotide and Plecanatide have utilized MD simulations to compare their structural stability and flexibility. nih.gov For instance, simulations using GROMACS software have shown that Linaclotide, which shares structural motifs with this compound, maintains a rigid conformation similar to the native bacterial enterotoxin (STh), a property linked to its high receptor affinity. nih.govresearchgate.net These simulations reveal that while some variability can occur at the C-terminus, the core structure responsible for receptor interaction remains stable. researchgate.net

| Parameter | Description/Value | Purpose | Reference |

|---|---|---|---|

| Software | GROMACS | A widely used engine for performing molecular dynamics simulations. | nih.gov |

| Force Field | GROMOS FF | A set of parameters used to calculate the potential energy of the system's atoms. | researchgate.net |

| Water Model | TIP3P | A common computational model for representing water molecules in the simulation environment. | researchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking physiological conditions. | researchgate.net |

| Temperature | 310 K | Simulates human body temperature. | researchgate.net |

| Simulation Time | 400 ns (nanoseconds) | The duration over which the molecular system's trajectory is calculated. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and the energies of transition states. nih.gov These methods solve the Schrödinger equation to provide a fundamental understanding of a molecule's structure and reactivity. nih.gov

For a peptide like this compound, which is characterized by multiple disulfide bonds, quantum chemical calculations could be used to:

Analyze the stability and electronic structure of the crucial disulfide bridges that maintain its three-dimensional conformation.

Model the reactivity of specific amino acid side chains involved in receptor binding.

Predict spectroscopic properties that could be validated experimentally.

Computational Prediction of Binding Affinities and Pharmacological Profiles

Computational methods can estimate the binding affinity between a drug and its target, a critical parameter for predicting potency. nih.gov These predictions are often made using scoring functions that evaluate intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.gov

For this compound, computational models would aim to predict its binding affinity (Ki) or its effective concentration for a half-maximal response (EC50) at the GC-C receptor. While specific computational predictions for this compound are proprietary or unpublished, experimental data for the structurally similar Linaclotide provide a benchmark. Linaclotide exhibits high-affinity, pH-independent binding to GC-C receptors on human T84 colon carcinoma cells. nih.gov The goal of computational methods would be to accurately reproduce such values, thereby validating the predictive power of the model for screening new analogs.

| Parameter | Cell Line | Value | Significance | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | T84 (Human Colon Carcinoma) | 1.23-1.64 nM | Indicates very strong binding to the GC-C receptor. | nih.gov |

| cGMP Accumulation (EC50) | T84 (Human Colon Carcinoma) | 99 nM | Measures the concentration required to achieve 50% of the maximum intracellular response (cGMP production). | nih.gov |

Beyond affinity, computational tools can predict broader pharmacological profiles, including ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, although this falls outside the scope of the current analysis.

Bioinformatics Approaches for Target Identification and Pathway Analysis

Bioinformatics integrates biological data from various sources to identify drug targets and elucidate the biological pathways they modulate. nih.gov This process is fundamental for understanding a drug's mechanism of action within a systems biology context.

Target Identification: For this compound, bioinformatics tools would confirm Guanylate Cyclase-C (encoded by the GUCY2C gene) as its primary molecular target. nih.govresearchgate.net This is achieved by querying databases that link drugs to genes and diseases.

Pathway Analysis: Once the target is known, pathway analysis tools are used to map the downstream biological effects. Gene Ontology (GO) analysis reveals the associated molecular functions, cellular components, and biological processes. nih.gov Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis identifies the specific signaling pathways involved. bvsalud.org For this compound's target, GC-C, these analyses would highlight its role in intestinal fluid homeostasis, cGMP-mediated signaling, and ion transport.

| Database/Tool | Function | Application to this compound Research |

|---|---|---|

| GeneCards | A comprehensive database of human genes. | To retrieve information on the target gene, GUCY2C. bvsalud.org |

| DrugBank | A resource containing drug and drug target information. | To identify known agonists of GC-C and their properties. bvsalud.org |

| KEGG | A database for understanding high-level functions from genomic information. | To map the cGMP-PKG signaling pathway modulated by GC-C activation. bvsalud.org |

| Gene Ontology (GO) | A framework for the functional annotation of genes. | To classify the biological processes (e.g., ion transport, fluid secretion) affected by this compound. nih.gov |

| Cytoscape | A software platform for visualizing molecular interaction networks. | To build and visualize the protein-protein interaction network around GC-C. bvsalud.org |

Modeling of Intracellular Signaling Networks

Modeling intracellular signaling networks involves creating mathematical or computational representations of the signaling cascades triggered by a drug-receptor interaction. nih.govnih.gov These models can simulate the dynamic cellular response and predict how changes in the network might affect the outcome.

The binding of this compound to Guanylate Cyclase-C initiates a well-defined signaling pathway. nih.gov This cascade can be modeled as a series of sequential events, providing a quantitative framework to understand its pharmacological effect.

The GC-C Signaling Cascade:

Receptor Activation: this compound binds to the extracellular domain of GC-C.

Signal Transduction: This binding event activates the intracellular guanylate cyclase domain of the receptor.

Second Messenger Production: The activated enzyme catalyzes the conversion of Guanosine (B1672433) Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). frontiersin.org

Downstream Kinase Activation: The increase in intracellular cGMP activates Protein Kinase G II (PKGII). nih.gov

Effector Protein Phosphorylation: PKGII then phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel. nih.gov

Physiological Response: Phosphorylation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by water, resulting in increased fluid secretion. nih.gov

A computational model of this network could simulate the concentration changes of cGMP over time and predict the level of CFTR activation based on a given concentration of this compound.

| Step | Component | Action | Reference |

|---|---|---|---|

| 1 | This compound | Binds to Guanylate Cyclase-C (GC-C) receptor. | researchgate.net |

| 2 | GC-C Receptor | Catalyzes conversion of GTP to cGMP. | frontiersin.org |

| 3 | Cyclic GMP (cGMP) | Acts as a second messenger, accumulating intracellularly. | nih.gov |

| 4 | Protein Kinase G II (PKGII) | Is activated by increased cGMP levels. | nih.gov |

| 5 | CFTR Ion Channel | Is phosphorylated and activated by PKGII. | nih.gov |

| 6 | Intestinal Lumen | Receives increased secretion of ions and water. | nih.gov |

Future Directions for Academic Research on Peptide Agonists

Exploration of Novel GC-C Related Pathways

Recanaclotide functions by binding to and activating Guanylate Cyclase-C (GC-C), a transmembrane receptor found on intestinal epithelial cells. nih.govfrontiersin.org This activation stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn increases intestinal fluid secretion and accelerates transit. nih.govnih.govpatsnap.com This well-established mechanism is the foundation for the therapeutic effects of GC-C agonists in gastrointestinal disorders. drugs.comrxlist.com

However, future academic inquiry is focused on exploring less understood signaling pathways associated with GC-C. Research suggests that the influence of GC-C extends beyond fluid homeostasis. nih.govfrontiersin.org A significant area of investigation is the role of the GC-C/cGMP pathway in modulating visceral pain. frontiersin.org Studies on related compounds have shown that this analgesic effect may be independent of changes in bowel function, suggesting a distinct mechanism involving the inhibition of colonic nociceptors by extracellular cGMP. frontiersin.orgnih.govresearchgate.net

Furthermore, emerging evidence indicates that GC-C signaling may play a protective role in maintaining mucosal barrier function and modulating inflammation and tissue injury. nih.gov Researchers are also investigating extra-intestinal GC-C pathways and their potential influence on systemic processes like appetite regulation. nih.govscientificarchives.com The existence of GC-C independent signaling pathways for endogenous ligands like guanylin (B122020) is also a frontier for research, which could unveil new therapeutic targets. scientificarchives.com

| Novel GC-C Pathway | Potential Implication | Key Findings |

| Visceral Pain Modulation | Development of non-opioid analgesics for chronic abdominal pain. | GC-C activation leads to peripheral analgesia by inhibiting colonic sensory nerves, independent of laxative effects. frontiersin.org |

| Mucosal Barrier Integrity | Treatment for inflammatory bowel disease and other conditions with compromised gut barriers. | GC-C signaling is implicated in protecting the intestinal lining and reducing inflammation. nih.gov |

| Cell Proliferation & Apoptosis | Potential applications in colorectal cancer prevention and therapy. | The pathway is a key regulator of the balance between intestinal cell growth and death. nih.govfrontiersin.org |

| Extra-Intestinal Functions | New therapeutic approaches for metabolic disorders or even neurological conditions. | GC-C signaling has been identified in the brain, with potential roles in regulating food intake. nih.govscientificarchives.com |

Development of Advanced Research Tools and Probes

Progress in understanding and developing peptide agonists is intrinsically linked to the sophistication of available research tools. The future of this field relies on the continued development of advanced technologies for peptide discovery, characterization, and optimization.

Computational tools are at the forefront of this evolution. Artificial intelligence (AI) and machine learning models are increasingly used to design novel peptides, predict their stability and permeability, and screen vast virtual libraries for potential new agonists. mdpi.combiorxiv.orgoup.com These in silico methods can significantly accelerate the discovery of next-generation compounds that build on the foundation of molecules like this compound.

In the laboratory, advanced analytical techniques are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are critical for the detailed characterization and quantification of peptides and their metabolites. chromatographyonline.comhellamco.gr For discovery, platforms like phage display and mRNA display enable the screening of immense peptide libraries to identify agonists for specific targets, including those with no sequence similarity to endogenous ligands. mdpi.com Additionally, process analytical technology (PAT), using tools like near-infrared (NIR) and Raman spectroscopy, allows for real-time monitoring and quality control during peptide synthesis, ensuring consistency and quality. chromatographyonline.com

| Tool/Technique | Application in Peptide Agonist Research | Advantage |

| AI/Machine Learning | De novo peptide design, virtual screening, prediction of properties. mdpi.combiorxiv.orgoup.com | Accelerates discovery and reduces reliance on expensive, time-consuming experimental screening. |

| LC-MS/MS & HRMS | Peptide quantification in biological samples, impurity profiling, structural characterization. chromatographyonline.com | Provides high sensitivity and specificity for complex biological matrices. chromatographyonline.comhellamco.gr |

| Phage/mRNA Display | Discovery of novel peptide binders to therapeutic targets. mdpi.com | Allows for screening of billions of different peptides to find novel leads. |

| Spectroscopic Probes (NIR/Raman) | Real-time monitoring of peptide synthesis and formulation. chromatographyonline.com | Improves manufacturing efficiency and product quality through Quality by Design (QbD) principles. chromatographyonline.com |

Integration of Multi-Omics Data in Peptide Agonist Research

To fully comprehend the biological impact of peptide agonists, research is moving beyond single-endpoint measurements toward a more holistic, systems-biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is a key future direction. wjgnet.comnih.gov This approach allows researchers to build a comprehensive picture of how a peptide agonist affects cellular and physiological networks.

For instance, studies on glucagon-like peptide-1 (GLP-1) receptor agonists have utilized multi-omics to reveal widespread, age-counteracting effects across various tissues at the molecular level. researchgate.netbiorxiv.org Similar research strategies could be applied to GC-C agonists to uncover their full range of effects. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in response to a GC-C agonist, researchers could identify novel biomarkers of response, uncover unexpected mechanisms of action, and predict potential off-target effects. nih.gov

Integrating these vast datasets requires sophisticated bioinformatics and machine learning algorithms to identify meaningful patterns and generate new hypotheses. nih.gov The ultimate goal is to move toward personalized medicine, where multi-omic profiles could help predict which patients are most likely to benefit from a specific peptide therapy. wjgnet.com

Ethical Considerations in Preclinical Peptide Research

As with all therapeutic development, the advancement of peptide agonists is governed by stringent ethical principles, particularly during the preclinical phase. jocpr.comjocpr.com Future academic research in this area will continue to emphasize and refine these ethical frameworks. A primary tenet is the welfare of animal subjects used in research, guided by the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). biobostonconsulting.com

Scientific integrity is another critical ethical consideration. This demands robust study design, unbiased data analysis, and transparent reporting of all findings, whether positive or negative. biobostonconsulting.comnih.gov Policies that establish high standards for preclinical research are essential to avoid publication bias and ensure that results are replicable, which is fundamental before any therapy can be considered for human trials. nih.gov

Collaborative Research Strategies for Rare Disease and Orphan Drug Development

While many peptide agonists are developed for common conditions, the high specificity of these molecules makes them ideal candidates for treating rare diseases, which often stem from single-target defects. However, developing "orphan drugs" for small patient populations presents significant financial and logistical challenges. nih.gov A key future direction is the enhancement of collaborative research strategies to overcome these hurdles.

These strategies involve building strong partnerships between academic researchers, pharmaceutical companies, regulatory agencies, and, crucially, patient advocacy groups. nih.govsimbecorion.com International consortia and data-sharing initiatives are vital for pooling resources, patient data, and expertise, which is essential when studying rare conditions. uppsalareports.org Organizations like the International Rare Diseases Research Consortium (IRDiRC) and European partnerships such as ERDERA are instrumental in fostering this global collaboration. europa.eu

Patient advocacy groups play a particularly powerful role by driving research forward through fundraising, raising awareness, and participating in the design of clinical trials to ensure they are patient-centric. nih.govsimbecorion.com For peptide agonists that target pathways like GC-C, these collaborative models could facilitate the exploration of their use in rare genetic disorders affecting intestinal function, transforming a peptide's potential from a treatment for a common functional disorder to a life-changing therapy for a rare disease.

Q & A

Q. What experimental models are currently used to evaluate Recanaclotide's efficacy in preclinical studies, and what methodological limitations must researchers address?

Preclinical studies for this compound typically employ in vitro models (e.g., GC-C receptor activation assays measuring cAMP production) and in vivo models (e.g., rodent gastric motility assays). Limitations include interspecies variability in GC-C expression and differences in gastrointestinal physiology between rodents and humans. To enhance translational relevance, researchers should validate findings using human-derived organoids or patient tissue samples .

Q. What pharmacokinetic challenges influence this compound's dosing strategies in clinical trials?

this compound's peptide structure poses bioavailability challenges due to enzymatic degradation in the gastrointestinal tract. Researchers must optimize enteric-coated formulations or prodrug designs to enhance stability. Phase 2 trials utilized twice-daily dosing to maintain therapeutic plasma levels, emphasizing the need for pharmacokinetic profiling to balance efficacy and tolerability .

Q. How does this compound's mechanism as a GC-C agonist compare to other agonists in its class?

Unlike natural ligands (e.g., uroguanylin), this compound exhibits prolonged receptor activation due to synthetic modifications that resist proteolytic cleavage. Comparative studies should quantify binding affinity (e.g., via surface plasmon resonance) and downstream signaling duration to differentiate its therapeutic profile from competitors .

Q. What validated biomarkers are used to assess this compound's target engagement in clinical studies?

Primary biomarkers include gastric emptying time (measured via scintigraphy or breath tests) and symptom severity scores (e.g., Gastroparesis Cardinal Symptom Index). Secondary biomarkers involve plasma cAMP levels and colonic transit metrics. Researchers must standardize measurement protocols to reduce inter-trial variability .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and adverse effects?

Phase 2a trials employed a sequential parallel comparison design, starting with low doses (e.g., 100 µg BID) and escalating based on tolerability. Methodologically, Bayesian adaptive designs can optimize dose selection by incorporating real-time safety and efficacy data .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound's clinical trial outcomes, such as the terminated Phase 2a study for functional dyspepsia?

Discrepancies may arise from heterogeneous patient populations or inadequate endpoint selection. Researchers should conduct post hoc subgroup analyses (e.g., stratifying by baseline symptom severity) and employ mixed-effects models to account for missing data. Additionally, integrating patient-reported outcomes with objective motility metrics can enhance endpoint validity .

Q. What statistical approaches are recommended for analyzing multidimensional data from this compound trials?

Multivariate analyses (e.g., principal component analysis) can disentangle correlations between gastric motility, symptom scores, and biomarker levels. Machine learning techniques (e.g., random forests) may identify predictive patient subgroups. Sensitivity analyses should test robustness against outliers and missing data .

Q. What strategies improve translational extrapolation of this compound's preclinical data to human trials?

Researchers should use humanized mouse models expressing human GC-C receptors and validate findings in ex vivo human intestinal tissues. Allometric scaling of doses based on receptor density and metabolic rates, coupled with physiologically based pharmacokinetic modeling, can bridge preclinical and clinical data .

Q. How can trial designs address ethical challenges in recruiting vulnerable populations (e.g., diabetics with gastroparesis) for this compound studies?

Ethical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide protocol development. Researchers must prioritize informed consent processes tailored to patients with neuropathic comorbidities and implement independent data monitoring committees to oversee safety .

Q. What methodological innovations are needed to optimize this compound's therapeutic window in refractory gastrointestinal disorders?

Adaptive trial designs with response-adaptive randomization can dynamically allocate patients to optimal doses. Combining this compound with prokinetic agents (e.g., 5-HT4 agonists) in factorial designs may reveal synergistic effects. Long-term follow-up studies are critical to assess durability of symptom relief .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.